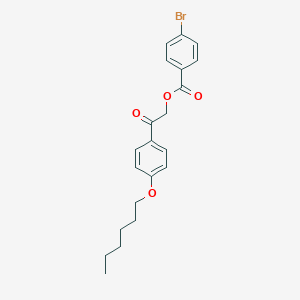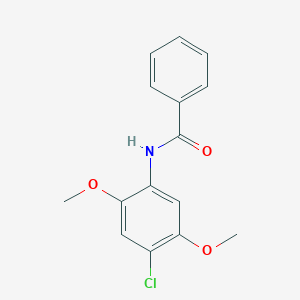
4-(2-amino-3-cyano-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromen-4-yl)-2-ethoxyphenyl 4-morpholinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-amino-3-cyano-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromen-4-yl)-2-ethoxyphenyl 4-morpholinecarboxylate is a chemical compound with potential therapeutic applications. It is a member of the chromene family of compounds, which have been studied for their biological activities, including anti-inflammatory, antioxidant, and anticancer properties. In
Wirkmechanismus
The mechanism of action of 4-(2-amino-3-cyano-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromen-4-yl)-2-ethoxyphenyl 4-morpholinecarboxylate is not fully understood. However, studies have suggested that it may inhibit the activity of certain enzymes involved in cancer cell growth and inflammation. It may also modulate the expression of genes involved in these processes.
Biochemical and Physiological Effects:
Studies have shown that 4-(2-amino-3-cyano-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromen-4-yl)-2-ethoxyphenyl 4-morpholinecarboxylate has a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis (programmed cell death), and reduce inflammation. It has also been shown to have antioxidant effects, protecting cells from oxidative damage.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-(2-amino-3-cyano-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromen-4-yl)-2-ethoxyphenyl 4-morpholinecarboxylate in lab experiments is its potential therapeutic applications. It may be useful in the development of new cancer treatments and anti-inflammatory drugs. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to optimize its therapeutic potential.
Zukünftige Richtungen
There are several future directions for research on 4-(2-amino-3-cyano-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromen-4-yl)-2-ethoxyphenyl 4-morpholinecarboxylate. One direction is to further investigate its mechanism of action, which may provide insights into its therapeutic potential. Another direction is to explore its potential as a treatment for other diseases, such as cardiovascular disease and neurodegenerative diseases. Additionally, research could focus on optimizing its pharmacokinetic properties and developing more potent derivatives.
Synthesemethoden
The synthesis of 4-(2-amino-3-cyano-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromen-4-yl)-2-ethoxyphenyl 4-morpholinecarboxylate involves a multi-step process. The starting material is 3-acetyl-4-hydroxy-2H-chromen-2-one, which is reacted with ethyl cyanoacetate to form 3-acetyl-4-hydroxy-2-(2-cyanoacetyl)chromen-2-one. This intermediate is then reacted with 2-ethoxyaniline to form 4-(2-amino-3-cyano-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromen-4-yl)-2-ethoxyphenyl 2-cyanoacetate. Finally, the product is treated with morpholine and acetic acid to form the desired compound.
Wissenschaftliche Forschungsanwendungen
Research on 4-(2-amino-3-cyano-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromen-4-yl)-2-ethoxyphenyl 4-morpholinecarboxylate has focused on its potential therapeutic applications. Studies have shown that this compound has anticancer properties, inhibiting the growth of cancer cells in vitro and in vivo. It has also been shown to have anti-inflammatory and antioxidant effects, which may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis and cardiovascular diseases such as atherosclerosis.
Eigenschaften
Produktname |
4-(2-amino-3-cyano-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromen-4-yl)-2-ethoxyphenyl 4-morpholinecarboxylate |
|---|---|
Molekularformel |
C25H29N3O6 |
Molekulargewicht |
467.5 g/mol |
IUPAC-Name |
[4-(2-amino-3-cyano-7,7-dimethyl-5-oxo-6,8-dihydro-4H-chromen-4-yl)-2-ethoxyphenyl] morpholine-4-carboxylate |
InChI |
InChI=1S/C25H29N3O6/c1-4-32-19-11-15(5-6-18(19)34-24(30)28-7-9-31-10-8-28)21-16(14-26)23(27)33-20-13-25(2,3)12-17(29)22(20)21/h5-6,11,21H,4,7-10,12-13,27H2,1-3H3 |
InChI-Schlüssel |
JGZQTWKCIBMNTO-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=CC(=C1)C2C(=C(OC3=C2C(=O)CC(C3)(C)C)N)C#N)OC(=O)N4CCOCC4 |
Kanonische SMILES |
CCOC1=C(C=CC(=C1)C2C(=C(OC3=C2C(=O)CC(C3)(C)C)N)C#N)OC(=O)N4CCOCC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-phenyl-2-thioxo-5-[2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]-1,3-thiazolidin-4-one](/img/structure/B274024.png)

![(6-Bromoimidazo[1,2-a]pyridin-2-yl)(methoxyimino)acetic acid](/img/structure/B274026.png)



![[1,2,5]Oxadiazolo[3,4-E]bis[1,2,4]triazolo[4,3-a:3',4'-c]pyrazine](/img/structure/B274042.png)






![N'-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]-2-(2-methoxyphenoxy)acetohydrazide](/img/structure/B274054.png)